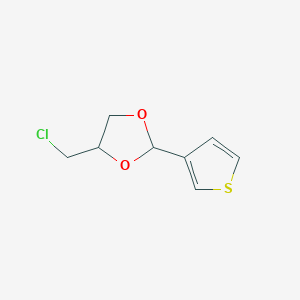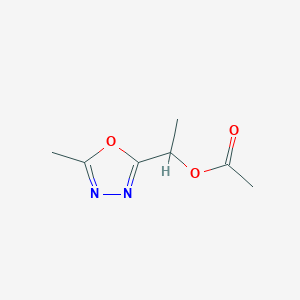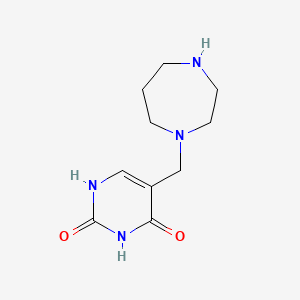![molecular formula C12H11FN4O2 B1470971 7-(2-Fluorbenzyl)-6,7-Dihydro[1,2,4]triazolo[4,3-a]pyrazin-3,8(2H,5H)-dion CAS No. 1597781-27-5](/img/structure/B1470971.png)
7-(2-Fluorbenzyl)-6,7-Dihydro[1,2,4]triazolo[4,3-a]pyrazin-3,8(2H,5H)-dion
Übersicht
Beschreibung
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is a useful research compound. Its molecular formula is C12H11FN4O2 and its molecular weight is 262.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesemethoden
Die Verbindung kann unter Verwendung leicht verfügbarer Ausgangsmaterialien synthetisiert werden. Der Syntheseweg ist einfach und produziert keine große Menge an Nebenprodukten, was ihn für die industrielle Produktion günstig macht .
Medizinische Chemie
Die Verbindung ist Teil einer fokussierten kleinen Molekülbibliothek von 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazinen. Diese Verbindungen werden als Bausteine für die medizinische Chemie betrachtet .
Antibakterielle Aktivität
Die Verbindung hat antibakterielle Aktivitäten gezeigt. Insbesondere wurde sie gegen Staphylococcus aureus (S. aureus) und Escherichia coli (E. coli)-Stämme getestet .
Pharmazeutisches Zwischenprodukt
Die Verbindung wird als pharmazeutisches Zwischenprodukt bei der Herstellung von Sitagliptin, einem neuartigen Antidiabetikum, verwendet .
Kontaminationsanalyse
Die Verbindung wurde im Zusammenhang mit der Kontamination mit N-Nitrosaminen in Sitagliptin-Arzneimitteln untersucht .
Arzneimittelforschung
Die Verbindung gilt als „privilegierte Struktur“ in der Arzneimittelforschung. Sie liefert potente Liganden für zahlreiche Rezeptoren und kann als Plattform für die weitere Derivatisierung zur Entdeckung neuartiger Rezeptoragonisten und -antagonisten verwendet werden .
Wirkmechanismus
Target of Action
The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of cancer .
Mode of Action
The compound interacts with its targets by inhibiting their kinase activities . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting the signaling pathways that promote cell proliferation and angiogenesis .
Biochemical Pathways
The affected pathways include the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways results in the suppression of cell proliferation and angiogenesis, which are critical for tumor growth and metastasis .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It also induces apoptosis in A549 cells . These effects are likely due to the compound’s inhibition of c-Met and VEGFR-2 signaling pathways .
Biochemische Analyse
Biochemical Properties
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This inhibition leads to increased insulin production and decreased glucagon production in the pancreas . Additionally, the compound interacts with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the insulin signaling pathway, leading to enhanced glucose uptake by cells . Furthermore, it impacts gene expression by upregulating genes involved in insulin production and downregulating those involved in glucagon production . These effects collectively contribute to improved cellular metabolism and function.
Molecular Mechanism
At the molecular level, 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione exerts its effects through several mechanisms. It binds to the active site of dipeptidyl peptidase-4 (DPP-4), inhibiting its activity . This inhibition prevents the breakdown of incretin hormones, which play a crucial role in regulating insulin and glucagon levels . Additionally, the compound influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in glucose metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time . This degradation can impact the compound’s efficacy in biochemical assays and other experimental settings.
Dosage Effects in Animal Models
The effects of 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione vary with different dosages in animal models. At lower doses, the compound effectively modulates glucose metabolism without causing significant adverse effects . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione: is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes . The compound’s metabolites are then excreted through the kidneys . Additionally, it interacts with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) during its metabolism . These interactions can influence metabolic flux and the levels of various metabolites in the body.
Transport and Distribution
Within cells and tissues, 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is transported and distributed through several mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas . This distribution pattern is consistent with its role in modulating glucose metabolism.
Subcellular Localization
The subcellular localization of 7-(2-fluorobenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in glucose metabolism . Additionally, the compound can be found in the nucleus, where it influences gene expression by interacting with transcription factors . These localization patterns are essential for understanding the compound’s biochemical and cellular effects.
Eigenschaften
IUPAC Name |
7-[(2-fluorophenyl)methyl]-5,6-dihydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c13-9-4-2-1-3-8(9)7-16-5-6-17-10(11(16)18)14-15-12(17)19/h1-4H,5-7H2,(H,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXPPNCFFXPCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NNC2=O)C(=O)N1CC3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfanyl]propanoate hydrochloride](/img/structure/B1470888.png)
![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)
![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)

![2-[5-(2,2-DIMETHYLPROPANOYL)THIOPHEN-2-YL]ACETIC ACID](/img/structure/B1470895.png)


![[1-(Pyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1470899.png)

![5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1470902.png)




